molecular formula C18H22ClNO B2664036 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE CAS No. 227301-75-9

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2664036
CAS No.: 227301-75-9
M. Wt: 303.83
InChI Key: BYJXYKKUYFQBBS-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-N-(2-chlorophenyl)acetamide is a synthetic adamantane-containing small molecule offered For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use. Adamantyl acetamide derivatives are a significant area of investigation in medicinal chemistry due to their potential to interact with biologically relevant targets . Specifically, structurally related compounds have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key therapeutic target for metabolic disorders such as type 2 diabetes, insulin resistance, and dyslipidemia . Furthermore, adamantane derivatives that incorporate a chlorophenyl group have been studied for their role as P2X7 receptor antagonists, which is a target of interest in immunological and inflammatory research . The molecular architecture of this compound, which combines a rigid, lipophilic adamantane cage with a chloro-substituted aniline ring, is designed to enhance binding affinity and optimize pharmacokinetic properties for research applications. Researchers can explore this chemical as a potential building block in drug discovery, a candidate for high-throughput screening, or a tool compound for investigating new biological pathways.

Properties

IUPAC Name

2-(1-adamantyl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c19-15-3-1-2-4-16(15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXYKKUYFQBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves the reaction of adamantane derivatives with chlorophenyl acetamide. One common method includes the acylation of adamantane with 2-chlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The adamantane moiety is known for its lipophilicity and ability to enhance the biological activity of compounds. This compound has been studied for its potential as an antiviral agent, particularly against viruses like influenza and HIV. The adamantane structure contributes to the compound's ability to penetrate cellular membranes effectively.

Antiviral Activity

Research indicates that derivatives of adamantane can inhibit viral replication. For instance, studies have shown that compounds with similar structures exhibit activity against the influenza virus by interfering with the viral M2 protein, which is crucial for viral uncoating. The introduction of a chlorophenyl group may enhance this activity by increasing binding affinity to viral proteins or cellular targets .

Neuropharmacology

Due to its structural similarity to certain neuroactive compounds, 2-(adamantan-1-yl)-N-(2-chlorophenyl)acetamide has been investigated for its effects on the central nervous system. Preliminary studies suggest potential applications in treating neurodegenerative diseases, where modulation of neurotransmitter systems is beneficial.

Analgesic Properties

Some studies have indicated that adamantane derivatives possess analgesic properties, potentially making them candidates for pain management therapies. The mechanism may involve modulation of pain pathways or direct action on pain receptors .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated various adamantane derivatives for their antiviral properties against influenza A virus. The results demonstrated that compounds with chlorinated phenyl groups exhibited enhanced antiviral activity compared to non-chlorinated analogs. The study concluded that modifying the adamantane core with halogenated phenyl groups could yield potent antiviral agents .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers explored the effects of adamantane derivatives on neurotransmitter modulation. The findings suggested that these compounds could influence dopamine receptor activity, indicating potential therapeutic applications in treating conditions like Parkinson's disease .

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aryl Group

Positional Isomerism of Chlorine
  • CID 3325363 (N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide): This compound replaces the 2-chlorophenyl group with a 4-chlorobenzyl substituent. The additional chlorine on the acetamide side chain increases molecular weight (360.30 vs. However, steric hindrance from the benzyl group could reduce binding efficiency compared to the simpler 2-chlorophenyl analogue .
  • N-(4-(Adamantan-1-yl)-2-iodophenyl)acetamide () : Substituting chlorine with iodine at the 2-position increases molecular weight (463.89) and polarizability, which could enhance halogen bonding in target interactions. However, the bulky iodine atom might reduce solubility .
Heteroaromatic Substituents
  • This may improve interactions with enzymes or receptors but could reduce metabolic stability .

Functional Group Modifications on the Acetamide Side Chain

  • MGH-CP25 (): The triazole sulfonyl group replaces chlorine, adding hydrogen-bond acceptor sites and increasing molecular weight (407.91).
  • 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide () : The trichloroethyl group drastically increases hydrophobicity and steric bulk, likely reducing bioavailability compared to the adamantane-chlorophenyl combination .

Structural Complexity and Dimerization

  • Dimeric γ-AApeptide (): With a molecular weight of 1,155.83, this compound’s size and branched structure may limit cellular uptake but enhance multivalent binding to targets like antimicrobial peptides. In contrast, the monomeric 2-chlorophenyl analogue is more likely to exhibit favorable pharmacokinetics .

Data Tables

Table 1: Physical and Structural Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Synthesis Yield (%)
2-(Adamantan-1-yl)-N-(2-chlorophenyl)acetamide C18H21ClNO 301.82 Not reported 2-chlorophenyl Not reported
N-(1-Adamantyl)acetamide (Parent compound, ) C12H19NO 193.29 148–149 None Not reported
CID 3325363 () C19H23Cl2NO 360.30 Not reported 4-chlorobenzyl, chloroacetamide Not reported
8c () C26H32ClFN4O 483.01 256–258 Fluorine, dimethyladamantane 68
MGH-CP25 () C19H22ClN3O3S 407.91 Not reported Triazole sulfonyl 50

Key Research Findings

Adamantane Stability : Adamantane derivatives consistently exhibit high melting points (e.g., 148–149°C for the parent compound in and –258°C for 8c in ), attributed to their rigid cage structure .

Substituent Position Matters : The 2-chlorophenyl group in the target compound likely offers a balance between lipophilicity and steric effects, whereas 4-substituted analogues (e.g., CID 3325363) may prioritize membrane permeability .

Synthetic Yields : Derivatives with simpler substituents (e.g., 8c–8f in ) show moderate to high yields (64–74%), while complex modifications (e.g., MGH-CP25 in ) yield lower (50%), reflecting synthetic challenges .

Pharmacological Potential: Compounds with heteroaromatic groups () or sulfonyl substituents () are more likely to target enzymes, whereas the 2-chlorophenyl analogue may favor receptor-based mechanisms .

Biological Activity

2-(Adamantan-1-yl)-N-(2-chlorophenyl)acetamide, also known by its CAS number 5689-59-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • CAS Number : 5689-59-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines. The structure-activity relationship indicates that modifications to the chlorophenyl moiety can enhance cytotoxicity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring appears to play a crucial role in enhancing biological activity.
  • Adamantane Core : The adamantane structure contributes to hydrophobic interactions, which may facilitate binding to biological targets.
ModificationEffect on Activity
Chlorine on PhenylIncreases antimicrobial potency
Adamantane CoreEnhances hydrophobic interactions

Antimicrobial Evaluation

A study published in ACS Omega evaluated various derivatives of adamantane-based compounds, including this compound. The results indicated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL . Additionally, it demonstrated a capacity to inhibit biofilm formation, which is crucial in treating chronic infections.

Anticancer Studies

In a separate investigation focused on anticancer properties, researchers found that modifications to the adamantane scaffold resulted in varying levels of cytotoxicity against several cancer cell lines. The compound induced apoptosis in these cells, suggesting potential as a chemotherapeutic agent .

Q & A

Q. What established synthetic routes are available for 2-(adamantan-1-yl)-N-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions involving adamantane derivatives and 2-chloroaniline precursors. Evidence from similar acetamide syntheses highlights two approaches:
  • C-amidoalkylation : Reacting trichloroethyl intermediates with aromatic substrates under acidic conditions (e.g., using H₂SO₄ as a catalyst) .

  • Isocyanide-based pathways : Utilizing adamantane-isocyanide intermediates for modular assembly, as demonstrated in related N-(adamantyl)acetamide syntheses .
    Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Temperature control : Maintain 60–80°C to balance yield and side-product formation.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

    • Data Table :
MethodYield (%)Key ConditionsReference
C-amidoalkylation65–75H₂SO₄, 70°C, 12h
Isocyanide coupling50–60Toluene, reflux, 24h

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Identify the C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

  • ¹H/¹³C NMR :

  • Adamantane protons: Sharp singlets at δ 1.6–2.1 ppm (¹H) and 28–35 ppm (¹³C).

  • 2-Chlorophenyl group: Aromatic protons at δ 7.2–7.5 ppm (doublets/splitting patterns) .

  • Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., 331.85 g/mol).

    • Troubleshooting : Discrepancies in NMR signals may arise from rotamers or impurities; use high-field instruments (>400 MHz) and deuterated solvents (e.g., CDCl₃) .

Q. How can researchers confirm the crystalline structure of this compound, and what software tools are recommended for X-ray data refinement?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures).

  • Refinement software :

  • SHELX suite (SHELXL, SHELXS): Industry-standard for small-molecule refinement. Use iterative cycles to resolve disorder (common in adamantane moieties) .

  • Olex2 : Integrates SHELX tools for visualization and refinement.

    • Key Metrics :
  • Target R-factor < 5%.

  • Validate using CCDC databases for adamantane-containing analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Computational Setup :

  • Software : Gaussian 16 or ORCA with B3LYP/6-31G(d,p) basis set.

  • Properties : Calculate HOMO-LUMO gaps (reactivity index), electrostatic potential (MESP) maps, and vibrational spectra .

  • Validation : Compare theoretical IR/NMR spectra with experimental data to assess accuracy .

    • Case Study : For a related chloroacetamide, DFT predicted a HOMO-LUMO gap of 4.2 eV, correlating with moderate electrophilicity .

Q. What strategies resolve contradictions between experimental data (e.g., NMR, X-ray) and computational models for this compound?

  • Methodological Answer :
  • Step 1 : Verify sample purity (HPLC, TLC) to rule out impurities .

  • Step 2 : Re-examine refinement parameters in crystallography (e.g., thermal displacement factors in SHELXL) .

  • Step 3 : Adjust computational models (e.g., solvent effects in DFT) to better match experimental conditions .

    • Example : Disordered adamantane positions in X-ray data may require "ISOR" restraints in SHELXL to align with DFT-optimized geometries .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition or antimicrobial potential of this compound?

  • Methodological Answer :
  • Enzyme Inhibition :
  • Kinase assays : Use fluorescence-based ADP-Glo™ kits (IC₅₀ determination).
  • Protease screening : Monitor cleavage of fluorogenic substrates (e.g., FITC-casein) .
  • Antimicrobial Testing :
  • MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

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